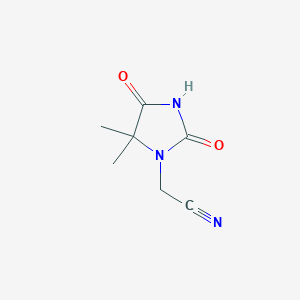
1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine
Vue d'ensemble
Description
1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine, also known as N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine, is a chemical compound with the CAS Number: 1096289-19-8 . It has a molecular weight of 197.32 . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H23N3/c1-12-10-3-8-14(9-10)11-4-6-13(2)7-5-11/h10-12H,3-9H2,1-2H3 . This indicates the molecular formula of the compound is C11H23N3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 197.32 . It is typically stored at 4 degrees Celsius and is in liquid form .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine is a key intermediate in synthesizing antibiotics like premafloxacin, used against pathogens of veterinary importance. A practical and efficient process for its preparation involves asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
Applications in Drug Development
- Derivatives of 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine, like pyrimidine derivatives, are studied for their potential as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, offering dual activity in treating Alzheimer's Disease (Mohamed et al., 2011).
Chemical Reactions and Catalysis
- In the presence of tungsten(0)-catalysts, reactions involving secondary cyclic amines, including 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine, yield diamines containing the tetrahydrofuran ring. These are identified and characterized through GC–MS and NMR spectroscopy (Kocięcka et al., 2018).
Analytical Chemistry Applications
- The compound is used as a derivatization reagent for enantioseparation and ultrasensitive mass spectrometric detection of chiral amines, with applications in the practical metabolite analysis of drugs like rasagiline in saliva samples (Jin et al., 2020).
Research in Organic Chemistry
- Pyrrolidin-3-amine derivatives, including 1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine, play a vital role in the preparation of various pyrrole derivatives, which are fundamental in biological molecules like heme and chlorophyll. They also have applications in creating solvents and intermediates with low toxicity (Anderson & Liu, 2000).
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H315, H318, and H335, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-5-3-10(4-6-12)13-7-2-9(11)8-13/h9-10H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCNNUCLNXTYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpiperidin-4-yl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Chlorophenyl)methyl]pentanedioic acid](/img/structure/B1454165.png)











